

An In-depth Technical Guide to Adenosine 5'phosphorothioate

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Compound of Interest		
Compound Name:	Adenosine 5'-phosphorothioate	
Cat. No.:	B091592	Get Quote

Introduction

Adenosine 5'-phosphorothioate (AMPS) is a sulfur-containing analog of adenosine monophosphate (AMP), where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification confers unique chemical and biological properties, making it a valuable tool in biochemical and pharmacological research. AMPS serves as a substrate, competitive inhibitor, or regulator for a variety of enzymes that interact with AMP.[1][2] Its resistance to hydrolysis by some nucleases also makes it a key component in the development of therapeutic oligonucleotides.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and applications of Adenosine 5'-phosphorothioate for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The key chemical and physical properties of **Adenosine 5'-phosphorothioate** are summarized in the table below. It is typically available as a white crystalline powder and should be stored at -20°C.[4] While specific melting point and pKa values are not readily available in the literature, its solubility in water has been reported for a related compound, ATPyS, as 10 mg/mL.[5]



Property	Value	Reference
Synonyms	Adenosine 5'-O- thiomonophosphate, 5'-AMPS	[4]
Molecular Formula	C10H14N5O6PS	[4]
Molecular Weight	363.28 g/mol	[4]
CAS Number	19341-57-2	
Appearance	White crystalline powder	[4]
Storage Temperature	-20°C	[4]
Solubility	Soluble in water	[5]

Synthesis

While a detailed, step-by-step protocol for the de novo synthesis of **Adenosine 5'- phosphorothioate** is not extensively documented in readily available literature, the general principle involves the thiophosphorylation of adenosine. One of the common methods for preparing related nucleotide analogs involves the use of thiophosphoryl chloride in the presence of a suitable base and solvent.

A generalized synthetic approach can be described as follows:

- Protection of Ribose Hydroxyls: The 2' and 3' hydroxyl groups of the adenosine ribose moiety are typically protected to ensure regioselective phosphorylation at the 5' position.
- Thiophosphorylation: The protected adenosine is then reacted with a thiophosphorylating agent, such as thiophosphoryl chloride (PSCl₃), in an appropriate solvent and in the presence of a base to neutralize the HCl generated.
- Deprotection: The protecting groups on the ribose are subsequently removed under specific conditions that do not affect the phosphorothicate linkage.
- Purification: The final product is purified using chromatographic techniques, such as ion-exchange chromatography, to isolate the **Adenosine 5'-phosphorothioate**.



Biological Activity and Mechanism of Action

Adenosine 5'-phosphorothioate exhibits a range of biological activities primarily by mimicking adenosine monophosphate and interacting with enzymes involved in purine metabolism and signaling.

Interaction with Enzymes

AMPS can act as a substrate, inhibitor, or regulator of several key enzymes:

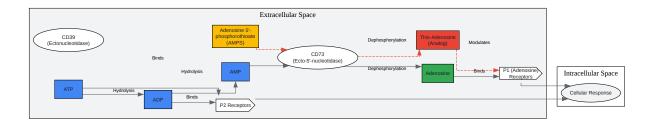
- 5'-Nucleotidases (e.g., CD73): AMPS is a substrate for ecto-5'-nucleotidase (CD73), an
 enzyme that dephosphorylates extracellular AMP to adenosine.[4] The conversion of AMPS
 by CD73 would likely produce adenosine 5'-thiomonophosphate, which could then interact
 with adenosine receptors.
- Adenylate Kinase: This enzyme catalyzes the reversible reaction 2 ADP

 AMP AMP.
 AMPS can act as a competitive inhibitor of adenylate kinase with respect to AMP.
- Adenosine Deaminase: This enzyme catalyzes the deamination of adenosine to inosine.
 While AMPS itself is not a direct substrate, its potential conversion to a thio-adenosine analog could influence this pathway.

Role in Purinergic Signaling

Purinergic signaling involves the release of purines like ATP, ADP, AMP, and adenosine into the extracellular space, where they act on purinergic receptors (P1 for adenosine and P2 for ATP/ADP). Extracellular AMP is converted to adenosine by ecto-5'-nucleotidase (CD73).[6] As a substrate for CD73, AMPS can participate in this pathway, leading to the generation of an adenosine analog that can potentially modulate P1 receptor activity.





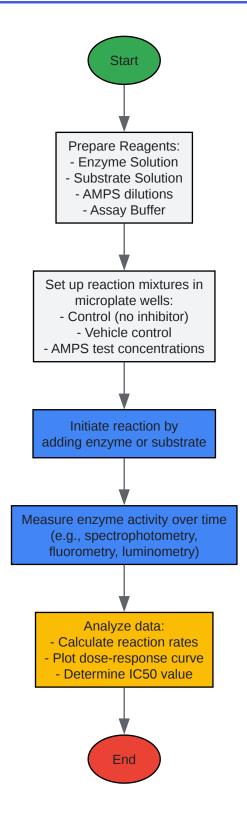
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Caption: Purinergic signaling pathway showing the metabolism of extracellular nucleotides and the potential role of AMPS.

Experimental Protocols General Workflow for Enzyme Inhibition Assay

The following workflow can be adapted to study the inhibitory effect of **Adenosine 5'- phosphorothioate** on enzymes like adenylate kinase.





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Caption: A generalized workflow for determining the inhibitory potential of AMPS on enzyme activity.



Protocol for 5'-Nucleotidase Activity Assay

This protocol is adapted from standard procedures for measuring 5'-nucleotidase activity and can be used to assess if AMPS acts as a substrate.

Principle: The assay measures the amount of inorganic phosphate released from the substrate (AMP or AMPS) by the action of 5'-nucleotidase. The released phosphate is then quantified colorimetrically.

Reagents:

- Glycine buffer (200 mM, pH 9.0)
- Magnesium sulfate solution (200 mM)
- Substrate solution: Adenosine 5'-monophosphate (AMP) or Adenosine 5'phosphorothioate (AMPS) (66 mM)
- 5'-Nucleotidase enzyme solution
- · Phosphorus standard solution
- Color reagent (e.g., a solution containing ammonium molybdate and a reducing agent like ferrous sulfate)
- 10 N Sulfuric Acid

Procedure:

- Prepare a reaction mixture containing glycine buffer, magnesium sulfate, and the substrate solution (AMP for control, AMPS for the test).
- Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
- Initiate the reaction by adding the 5'-nucleotidase enzyme solution.
- Incubate for a specific period (e.g., 10-30 minutes).
- Stop the reaction by adding 10 N sulfuric acid.



- Add the color reagent to the reaction mixture and incubate to allow for color development.
- Measure the absorbance at the appropriate wavelength (e.g., 660 nm).
- Prepare a standard curve using the phosphorus standard solution to determine the concentration of inorganic phosphate released.
- Calculate the enzyme activity as micromoles of phosphate released per minute per milligram of enzyme.

Applications in Drug Development

The most significant application of phosphorothioate-modified nucleotides, including AMPS, is in the development of antisense oligonucleotides (ASOs).

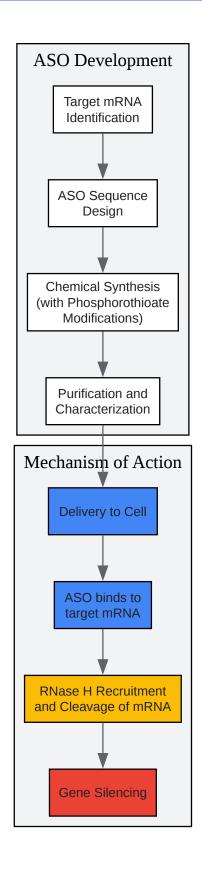
Antisense Oligonucleotides

ASOs are short, single-stranded synthetic nucleic acids that can bind to a specific messenger RNA (mRNA) sequence, thereby modulating gene expression. The phosphorothioate modification, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, is a crucial chemical modification in ASO technology.[3]

Advantages of Phosphorothioate Modification:

- Nuclease Resistance: The phosphorothioate backbone is more resistant to degradation by cellular nucleases compared to the natural phosphodiester backbone, which significantly increases the in vivo half-life of the ASO.[3]
- RNase H Activation: Phosphorothioate ASOs, when bound to their target mRNA, can recruit
 RNase H, an enzyme that cleaves the RNA strand of the DNA-RNA hybrid, leading to the
 degradation of the target mRNA and potent gene silencing.
- Cellular Uptake: The modification can also influence the cellular uptake and biodistribution of the oligonucleotides.





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